3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
The compound belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines, which are known to exhibit a wide range of biological activities . The presence of a benzylpiperidin-1-yl group suggests that it may have interesting pharmacological properties, as piperidine derivatives are often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[4,3-a]pyrimidine core, substituted at various positions. The benzylpiperidin-1-yl group would likely impart significant steric effects, influencing the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazolo[4,3-a]pyrimidine core and the benzylpiperidin-1-yl group. The sulfur atom in the thioether linkage could potentially be a site of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a benzylpiperidin-1-yl group could potentially increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Synthesis and Structural Analysis
- New Routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives : Research demonstrated the synthesis of compounds with structures similar to the query compound, highlighting the chemical reactions and conditions necessary to create complex heterocyclic systems. This work provides insights into the synthetic pathways that can be used for creating similar compounds (Hassneen & Abdallah, 2003).
Antimicrobial and Antitumor Activities
Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Derivatives : This study explored the antimicrobial properties of novel heterocyclic compounds, including those structurally related to the query compound. It found that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Abu‐Hashem & El‐Shazly, 2019).
Synthesis and Antitumor Activity of Benzo[6″,7″]cyclohepta[1″,2″4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones
: Another study focused on the synthesis of compounds with a complex fused ring system similar to the query compound and evaluated their antitumor activity. Some of the synthesized compounds showed potent activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-15(2)26-20(22-19(14)28)23-24-21(26)29-13-18(27)25-10-8-17(9-11-25)12-16-6-4-3-5-7-16/h3-7,17H,8-13H2,1-2H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJIMSVQJHOABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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